Bodipy 630/650-X

Overview

Description

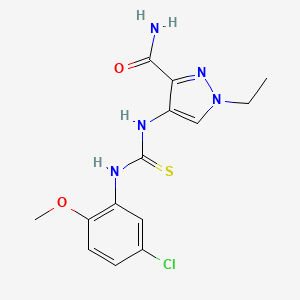

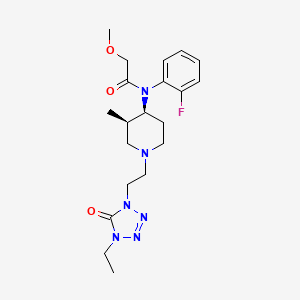

BDP 630/650 is a borondipyrromethene fluorophore that has a high molar extinction coefficient, excellent quantum yield, and a relatively long lifetime of the excited state. Due to it, this fluorophore is useful for fluorescence polarization assays that allow to detect binding between molecules. This is an amine reactive NHS ester. It contains an aminohexanoyl linker between the fluorophore and the reactive group.

Scientific Research Applications

Biochemical Applications

Fluorescent Adenosine Receptor Agonists : Bodipy 630/650™ has been used to create fluorescent conjugates of adenosine receptor ligands, aiding in selective labeling of the human adenosine A1-receptor in living cells (Dale, Hill, & Kellam, 2012).

Functionalizable Protein-Resistant Monolayers : The use of Bodipy X-650/665 in the detection of protein−ligand interactions at surfaces is significant, providing insights into biospecific interactions (Sekar, Hampton, Buranda, & López, 1999).

Photophysical and Optoelectronic Applications

Photophysical Properties : Bodipy dyes, including Bodipy 630/650-X, are recognized for their diverse photophysical processes and applications in optoelectronics and biophotonics (Bañuelos, 2016).

Triplet Excited State Studies : Research into the triplet excited state of Bodipy is crucial for applications in photodynamic therapy, photocatalysis, and triplet-triplet annihilation upconversion (Zhao, Xu, Yang, Wang, & Zhong, 2015).

Microscopy and Imaging

- Single Molecule Colocalization : Bodipy 630/650 has been used in spectrally resolved fluorescence lifetime imaging microscopy (SFLIM) for determining distances between fluorophores below the resolution limit of conventional light microscopy (Heinlein et al., 2005).

Material Science

Multimodal Tools for Life Sciences : Metal-based Bodipy derivatives have been developed as multimodal tools, finding applications in medical purposes like theranostics and photodynamic therapy (Bertrand et al., 2018).

Aggregation-Induced Emission : Bodipy dyes with aggregation-induced emission have been investigated for their structure-activity relationship and potential applications in organic optoelectronic materials and bioimaging technology (Liu, Jiang, Yan, & Wang, 2019).

Energy Conversion

- Solar Cells and Photonic Devices : Bodipy-based molecules have been explored as active materials in solar cells and photonic devices, with a focus on their photophysical and optoelectronic properties (Squeo, Ganzer, Virgili, & Pasini, 2020).

properties

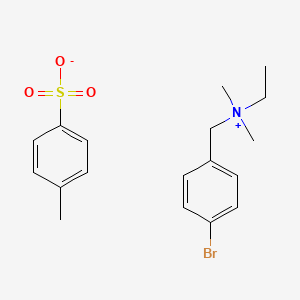

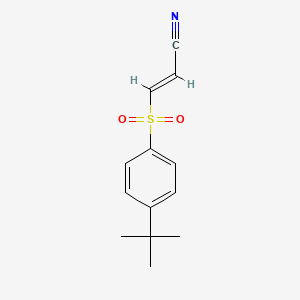

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBGLTNFAMQEEZ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31BF2N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BDP 630/650 X NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol](/img/structure/B1667770.png)

![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)